molecular formula C20H17NO4S B11534128 2-{(E)-[(4-hydroxyphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate

2-{(E)-[(4-hydroxyphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate

Cat. No.: B11534128
M. Wt: 367.4 g/mol
InChI Key: STQMZXKRKHHOOQ-UHFFFAOYSA-N
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Description

2-[(E)-[(4-HYDROXYPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a hydroxyl group, an imino group, and a sulfonate group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(4-HYDROXYPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE typically involves a multi-step process. One common method includes the reaction of 4-hydroxybenzaldehyde with aniline to form an imine intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(4-HYDROXYPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonate group under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(E)-[(4-HYDROXYPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-[(4-HYDROXYPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE involves its interaction with specific molecular targets. The hydroxyl and imino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The sulfonate group enhances the compound’s solubility and reactivity, facilitating its interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-[(4-HYDROXYPHENYL)IMINO]METHYL]PHENOL: Lacks the sulfonate group, resulting in different solubility and reactivity properties.

    4-METHYLBENZENE-1-SULFONATE DERIVATIVES: Compounds with similar sulfonate groups but different aromatic substituents.

Uniqueness

The presence of both hydroxyl and sulfonate groups allows for versatile reactivity and solubility, making it valuable in various research and industrial contexts .

Properties

Molecular Formula

C20H17NO4S

Molecular Weight

367.4 g/mol

IUPAC Name

[2-[(4-hydroxyphenyl)iminomethyl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C20H17NO4S/c1-15-6-12-19(13-7-15)26(23,24)25-20-5-3-2-4-16(20)14-21-17-8-10-18(22)11-9-17/h2-14,22H,1H3

InChI Key

STQMZXKRKHHOOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=NC3=CC=C(C=C3)O

Origin of Product

United States

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